4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester

Catalog No.
S3385649
CAS No.
131264-68-1
M.F
C9H11ClO3
M. Wt
202.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloromethyl-5-methyl-furan-2-carboxylic acid et...

CAS Number

131264-68-1

Product Name

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester

IUPAC Name

ethyl 4-(chloromethyl)-5-methylfuran-2-carboxylate

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

InChI

InChI=1S/C9H11ClO3/c1-3-12-9(11)8-4-7(5-10)6(2)13-8/h4H,3,5H2,1-2H3

InChI Key

MWPBLOXDMFJBHD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(O1)C)CCl

Canonical SMILES

CCOC(=O)C1=CC(=C(O1)C)CCl

Furan Platform Chemicals

Field: Green Chemistry

Application: They are used in the chemical industry as a replacement for traditional resources such as crude oil .

Method of Application: The switch from traditional resources to biomass requires the replacement of chemical reactants and petroleum refineries with biorefineries .

Results: The use of FPCs has begun to take place in substantial parts of the chemical industry .

Biomass-Derived Furfurals

Field: Biomass Conversion and Biorefinery

Application: Biomass-derived furfurals, such as furfural and 5-(hydroxymethyl)furfural, are used in the synthesis of various biofuels and renewable chemicals .

Method of Application: Synthetic organic chemistry, with an emphasis on using eco-friendly reagents and reaction conditions, is used to convert biomass to fuels, chemicals, and materials . Catalysis is a key part of this process .

Results: The expertise of synthetic organic chemistry has been instrumental in converting biomass to fuels, chemicals, and materials .

Synthesis of Sulfamide- and Urea-Based Small-Molecule Antagonists

Field: Pharmaceutical Sciences

Application: Ethyl 5-(chloromethyl)-2-furancarboxylate may be employed for the synthesis of a series of novel sulfamide- and urea-based small-molecule antagonists of the protein-protein interaction IL-2/IL-2Rα .

Method of Application: The specific methods of synthesis would depend on the specific antagonists being synthesized, but would likely involve organic synthesis techniques .

Results: The synthesis of these antagonists could potentially lead to new treatments for diseases where the IL-2/IL-2Rα interaction plays a role .

Synthesis of 5-Hydroxymethylfuran-2-Carboxylic Acid

Field: Organic Chemistry

Application: Ethyl 5-(chloromethyl)-2-furancarboxylate can be used as a starting material for the synthesis of 5-hydroxymethylfuran-2-carboxylic acid .

Method of Application: The specific methods of synthesis would depend on the specific procedures used, but would likely involve organic synthesis techniques .

Results: The synthesis of 5-hydroxymethylfuran-2-carboxylic acid could potentially lead to the production of new organic compounds .

Synthesis of Single-Molecule Magnet

Field: Material Sciences

Application: Furan derivatives can be used in the synthesis of single-molecule magnets, such as the Mn 11 Gd 2 based high-nuclearity heterometallic complex .

Method of Application: The specific methods of synthesis would depend on the specific magnets being synthesized, but would likely involve material synthesis techniques .

Results: The synthesis of these magnets could potentially lead to new materials with unique magnetic properties .

Production of Furoate Ester Biofuels and Polymers of FDCA

Application: Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield and are highly useful intermediates for the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) .

Method of Application: The production process involves the treatment of the precursor aldehydes with tert-butyl hypochlorite, which is inexpensively prepared from commercial bleach and tert-butanol .

Results: The production of these intermediates could potentially lead to the production of new biofuels and polymers .

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C9H11ClO3C_9H_{11}ClO_3. This compound is a derivative of furan, a five-membered aromatic ring containing oxygen. It features a chloromethyl group and an ethyl ester of a carboxylic acid, which contribute to its reactivity and utility in various chemical applications. The presence of the chloromethyl group enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive and can easily undergo nucleophilic substitution, allowing for the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The furan ring can engage in electrophilic aromatic substitution reactions, which are critical in synthesizing more complex organic molecules.
  • Esterification Reactions: The ethyl ester can undergo hydrolysis or transesterification, making it useful in synthetic pathways that require the introduction of different alcohols.

While specific biological activities of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester are not extensively documented, compounds with similar structures have been explored for their potential therapeutic applications. The reactivity of the chloromethyl group suggests possible interactions with biological targets, potentially leading to enzyme inhibition or modulation of biological pathways. Its derivatives may also be investigated for pharmacological properties.

The synthesis of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester typically involves the following steps:

  • Chloromethylation: This is achieved by treating 5-methylfuran-2-carboxylic acid ethyl ester with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride.
  • Reaction Conditions: The reaction is usually performed under reflux in an inert solvent such as dichloromethane to facilitate the chloromethylation process.
  • Purification: The product is purified through distillation or recrystallization to obtain high-purity samples for research and application.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during production.

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester has several applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
  • Biological Research: Used as a probe in enzyme-catalyzed reactions and to investigate biological pathways.
  • Material Science: Its derivatives are explored for applications in producing fine chemicals and agrochemicals.

Studies on the interactions of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester with various nucleophiles and electrophiles can provide insights into its reactivity profile. Understanding these interactions is crucial for developing new synthetic routes and exploring its potential biological activity.

Several compounds share structural similarities with 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Methylfuran-2-carboxylic acid ethyl esterLacks chloromethyl groupLess reactive due to absence of halogen
4-Bromomethyl-5-methyl-furan-2-carboxylic acid ethyl esterContains bromomethyl instead of chloromethylDifferent reactivity profile due to bromine
4-Methyl-5-methyl-furan-2-carboxylic acid ethyl esterLacks halogen substituentLess versatile in synthetic applications

Uniqueness

The uniqueness of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester lies in its chloromethyl group, which significantly enhances its reactivity compared to similar compounds. This feature allows it to participate in a broader range of

XLogP3

2.3

Dates

Last modified: 08-19-2023

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